molecular formula C7H10O2 B14506897 2-Ethoxycyclopent-3-en-1-one CAS No. 64340-00-7

2-Ethoxycyclopent-3-en-1-one

Cat. No.: B14506897
CAS No.: 64340-00-7
M. Wt: 126.15 g/mol
InChI Key: KJDHSGHPGKZLRC-UHFFFAOYSA-N
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Description

2-Ethoxycyclopent-3-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone. This compound is characterized by its unique structure, which includes both an ethoxy group and a cyclopentenone ring. It is a colorless liquid with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycyclopent-3-en-1-one can be synthesized through various methods. One common approach involves the manganese (III) acetate-based tandem oxidation of cyclopentenone derivatives . Another method includes the acid-catalyzed dehydration of cyclopentanediols . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclopent-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxycyclopent-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxycyclopent-3-en-1-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Ethoxycyclopent-3-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and applications in various fields of research and industry.

Properties

CAS No.

64340-00-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethoxycyclopent-3-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h3,5,7H,2,4H2,1H3

InChI Key

KJDHSGHPGKZLRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CCC1=O

Origin of Product

United States

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